molecular formula C26H33NO4 B1443767 (2S)-2-(Fmoc-amino)undecanoic acid CAS No. 1443546-27-7

(2S)-2-(Fmoc-amino)undecanoic acid

Cat. No. B1443767
CAS RN: 1443546-27-7
M. Wt: 423.5 g/mol
InChI Key: IGRGFQSURTWTSB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-(Fmoc-amino)undecanoic acid” is a compound with the molecular formula C26H33NO4 . It is also known as Fmoc-Aund (2)-OH . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24 (25 (28)29)27-26 (30)31-18-23-21-15-11-9-13-19 (21)20-14-10-12-16-22 (20)23/h9-16,23-24H,2-8,17-18H2,1H3, (H,27,30) (H,28,29)/t24-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 423.5 g/mol . It has a XLogP3-AA value of 7.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 13 rotatable bonds . The exact mass and monoisotopic mass of the compound are 423.24095853 g/mol . The topological polar surface area of the compound is 75.6 Ų .

Scientific Research Applications

Solid-Phase Synthesis of Peptides

  • Peptide Alcohols Synthesis : Dihydropyran-2-carboxylic acid, a compound used to link amino alcohols and amine resin, is utilized for the solid-phase synthesis of peptide alcohols via the Fmoc strategy, effectively applied in the synthesis of Octreotide (Hsieh et al., 1998).
  • Incorporation into Peptides : Fmoc-modified amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000).
  • Peptide Aldehydes Synthesis : A strategy for solid-phase synthesis of peptide aldehydes has been developed using a dihydroxy-undecanoic acid functionalized resin (Yao & Xu, 2001).

Functional Materials Fabrication

  • Self-Assembly Features : Amino acids and short peptides modified with Fmoc possess self-assembly features, showing potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Peptide Modification and Enhancement

  • Probe for Lantibiotic Biosynthesis : Nonproteinogenic amino acids appropriately protected for Fmoc-based solid-phase peptide synthesis can be used to probe lantibiotic biosynthesis (Zhang et al., 2005).
  • PNA Binding Affinity : The synthesis of sugar-derived cyclic β-amino acids, including N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid, was reported for Fmoc solid-phase peptide synthesis, showing excellent DNA binding affinity (Sriwarom et al., 2015).

Enhanced Stability and Biological Activity

  • β-Amino Acid Incorporation : Incorporation of β-amino acids enhances the stability of parent peptides and improves their biological activity. Catalytic asymmetric synthesis of β2,2 -amino acids for their incorporation into peptides by Fmoc-based solid-phase peptide synthesis is highlighted (Yu et al., 2018).

Safety and Hazards

For safety and hazards information related to “(2S)-2-(Fmoc-amino)undecanoic acid”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGFQSURTWTSB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(Fmoc-amino)undecanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(Fmoc-amino)undecanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-(Fmoc-amino)undecanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(Fmoc-amino)undecanoic acid
Reactant of Route 5
(2S)-2-(Fmoc-amino)undecanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(Fmoc-amino)undecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.